1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h6-7,14H,1-5H2,(H,11,13,15) |
InChI Key |
ADBQPWXQRQXRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=CC(=O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
β-Ketoester Intermediate Formation
The synthesis begins with cyclohexylacetic acid (5 ), a cost-effective starting material compared to cyclohexylacetonitrile. Activation via carbonyldiimidazole (CDI) facilitates condensation with a substituted malonate’s mono-potassium salt, yielding β-ketoester 6 in high yield (Scheme 1). This step avoids the Blaise reaction’s limitations, which require expensive nitrile precursors.
Key Reaction Conditions :
Cyclization to Pyrimidine Core
Cyclization of 6 with thiourea under acidic conditions produces 2-thioxopyrimidine-4-one (9 ). Subsequent S-alkylation with methyl iodide or benzyl bromides, followed by hydrolysis, yields pyrimidine-2,4-dione intermediate 10 (Scheme 2).
Optimization Notes :
N-1 Alkylation
Selective N-1 alkylation of 10 employs a bis-silylated intermediate, generated using bis(trimethylsilyl)acetamide (BSA). In situ chloromethyl ethers (e.g., 4-fluorobenzyl chloromethyl ether) react with the silylated species to furnish 11a–m (Table 1).
Representative Example :
Oxidation to 3-Hydroxypyrimidine-2,4-dione
Meta-chloroperoxybenzoic acid (mCPBA) oxidizes the N-3 position of 11a–m to introduce the hydroxyl group, yielding final products 4a–m (Scheme 3).
Critical Parameters :
Structural and Biochemical Characterization
Crystallographic and Spectroscopic Data
X-ray crystallography confirms the planar pyrimidine-dione core with a cyclohexylmethyl group at C-6. Key spectroscopic features include:
Biological Activity Correlations
4a exhibits potent antiviral activity (EC = 26 nM) and dual inhibition of RT polymerase (IC = 5.2 μM) and RNase H (IC = 0.45 μM). Structure-activity relationship (SAR) studies highlight:
-
C-6 Substituent : Cyclohexylmethyl enhances membrane permeability vs. phenyl.
-
N-1 Alkyl Groups : Bulky substituents (e.g., 4-fluorobenzyl) improve RT binding.
Alternative Synthetic Routes
Michael Addition Strategies
Diethylamine-catalyzed Michael additions of barbituric acid to nitroalkenes generate pyrimidine triones (e.g., 3a–f ). Though lacking the C-6 cyclohexyl group, this route demonstrates the utility of green solvents (water/ethanol).
Industrial-Scale Considerations
Patents disclose one-pot processes for pyrimidine-diones, avoiding intermediate isolation. Key advancements include:
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione functionalities can be reduced to form diols.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products:
Oxidation: Formation of cyclohexyl-6-oxo-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reduction: Formation of cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-diol.
Substitution: Formation of various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-cyclohexyl-6-hydroxypyrimidine-2,4-dione serves as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form a ketone or carboxylic acid | Potassium permanganate, chromium trioxide |
| Reduction | Dione functionalities can be reduced to form diols | Sodium borohydride, lithium aluminum hydride |
| Substitution | Cyclohexyl group can be substituted with other groups | Catalysts like palladium on carbon |
Biology
The compound has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit enzymes critical to various biological processes, including those involved in viral replication.
Case Study: Antiviral Activity
- Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against HIV-1 by inhibiting both polymerase and RNase H functions of reverse transcriptase . The most active analogues achieved EC50 values in the low nanomolar range without significant cytotoxicity .
Medicine
In medicinal chemistry, 1-cyclohexyl-6-hydroxypyrimidine-2,4-dione is being investigated for its therapeutic properties:
- Antiviral Properties: Its ability to inhibit HIV makes it a candidate for further development as an antiviral agent.
- Anti-inflammatory and Anticancer Activities: Preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer properties.
Table 1: Summary of Biological Activities
Industry
The compound is utilized in the pharmaceutical industry for developing new drugs and materials due to its unique structural properties. Its role as a precursor in synthesizing other biologically active compounds makes it valuable for drug discovery programs.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Properties of Pyrimidine-2,4-dione Derivatives
*Estimated based on structural analogs.
Key Observations:
- N1 Substituents: Cyclohexyl and cyclopropyl groups (as in the target compound and ) increase steric bulk and lipophilicity compared to smaller groups like hydrogen or methyl.
- C6 Substituents: The hydroxyl group in the target compound improves water solubility relative to phenyl () or methoxy () groups. The amino group in offers stronger hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability.
- logP Trends : The target compound’s logP (~0.5) balances lipophilicity and polarity, making it more membrane-permeable than hydrophilic derivatives like but less than highly hydrophobic analogs like .
Crystallographic and Electronic Properties
- Crystal Packing : Pyran-2,4-diones exhibit intermolecular H···H and O···H interactions, which are critical for stability. The target compound’s hydroxyl group may similarly participate in hydrogen-bonding networks, influencing solubility and melting point.
- Dipole Moments : Derivatives like 2a (μ = 5.6 D) have higher polarity due to electron-withdrawing groups. The target compound’s dipole moment is expected to be intermediate, balancing cyclohexyl (electron-donating) and hydroxyl (electron-withdrawing) effects.
Biological Activity
1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione, a heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-cyclohexyl-6-hydroxypyrimidine-2,4-dione |
| InChI | InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h6-7,14H,1-5H2,(H,11,13,15) |
| InChI Key | ADBQPWXQRQXRIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C(=CC(=O)NC2=O)O |
The biological activity of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Such interactions can disrupt various biochemical pathways, leading to potential therapeutic effects such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory processes.
- Anticancer properties : Through the inhibition of cancer cell proliferation.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, analogues of 1-Cyclohexyl-6-hydroxypyrimidine have shown potent inhibition against HIV reverse transcriptase (RT), with effective concentrations in the low nanomolar range. The dual inhibition of both polymerase and RNase H functions of RT was observed, indicating a robust antiviral profile without significant cytotoxicity at concentrations up to 100 μM .
Antidiabetic Potential
In a separate investigation focused on heterocyclic compounds, derivatives similar to 1-Cyclohexyl-6-hydroxypyrimidine were evaluated for their anti-hyperglycemic effects. In vivo studies demonstrated a significant reduction in blood glucose levels after administration in diabetic models. Compounds showed a lowering effect ranging from 15.71% to 32.13% compared to standard treatments like pioglitazone .
Case Studies
- Antiviral Efficacy : A study involving the synthesis of various analogues demonstrated that modifications at the C-6 position significantly influenced antiviral activity against HIV. Notably, compounds with a cyclohexyl group exhibited enhanced potency compared to their counterparts lacking this moiety .
- Diabetes Management : In experiments where streptozocin-induced hyperglycemia was treated with pyrimidine derivatives including 1-Cyclohexyl-6-hydroxypyrimidine, notable reductions in glucose levels were recorded. The results suggested that these compounds could serve as potential candidates for managing diabetes .
Comparative Analysis with Similar Compounds
The unique structural features of 1-Cyclohexyl-6-hydroxypyrimidine set it apart from similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione | Hydroxyl group at C-6 | Anti-inflammatory, anticancer |
| 1-Cyclohexyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine | Additional oxo group | Potentially different enzyme inhibition |
| 1-Cyclohexyl-6-methoxy-1,2,3,4-tetrahydropyrimidine | Methoxy group instead of hydroxyl | Altered interaction profile |
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, cyclohexyl groups can be introduced via alkylation of pyrimidine precursors using cyclohexyl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) . One-pot multicomponent reactions, as seen in dihydropyrimidine synthesis, may also apply, leveraging aldehydes, urea, and β-keto esters . Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., acetic acid for cyclization) . Purification often involves column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.0 ppm) and pyrimidine ring protons (δ 6.0–8.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, comparing calculated vs. observed [M+H]⁺ peaks .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., carbonyl and hydroxyl groups) .
Advanced Research Questions
Q. What strategies can resolve contradictory spectroscopic data when characterizing novel derivatives of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., cyclohexyl-substituted pyrimidines ).
- Complementary Techniques : Use IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) stretches (1700–1650 cm⁻¹ and 3300–3500 cm⁻¹, respectively).
- Purity Assessment : Perform HPLC analysis (C18 columns, 25-min run time) to rule out impurities affecting spectral clarity .
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation efficiency vs. protic solvents (ethanol) for cyclization .
- Catalyst Optimization : Evaluate bases like K₂CO₃ (for deprotonation) or acidic conditions (acetic acid) for cyclocondensation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What methodologies assess the stability of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Studies : Dissolve in buffers (pH 1–13) and track hydrolytic stability using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine rings) .
Q. How do structural modifications to the cyclohexyl or pyrimidine moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorophenyl or thiazole substitutions ) and test against target enzymes (e.g., kinases or oxidases).
- In Vitro Assays : Use cytotoxicity screening (MTT assay) and molecular docking to predict binding affinity to biological targets (e.g., DNA topoisomerases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
